L-Arginine L-malate

Description

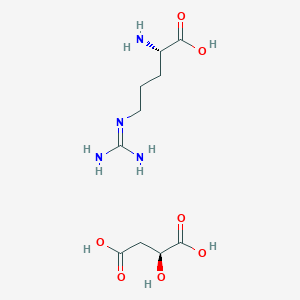

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJTBOKWJYXPM-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240004 | |

| Record name | L-Arginine L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93964-77-3 | |

| Record name | L-Arginine, (2S)-2-hydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine L-malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine L-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Analytical Characterization Methodologies

Quantitative Determination of L-Arginine L-Malate and Related Metabolites in Research Matrices

Accurate quantification of L-arginine, its precursor L-citrulline, and the Krebs cycle intermediate malate (B86768) is essential for metabolic studies. Various analytical methodologies have been developed for this purpose, each with distinct advantages in terms of sensitivity, specificity, and throughput.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a premier technique for the simultaneous quantification of multiple metabolites in complex biological samples. scielo.brCurrent time information in Manila, PH. This method offers high sensitivity and specificity.

For the analysis of L-arginine and L-citrulline, sample preparation typically involves protein precipitation from the biological matrix (e.g., plasma, serum, tissue homogenate) followed by centrifugation. capes.gov.br Stable-isotope labeled internal standards (e.g., ¹³C₆-Arginine, D₄-Citrulline) are added to correct for matrix effects and variations during sample processing and analysis. Chromatographic separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are well-suited for retaining and separating these polar compounds. capes.gov.br The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring highly selective and sensitive quantification. Methods have also been developed that use derivatization with reagents like benzoyl chloride to improve chromatographic behavior on reverse-phase columns.

Similarly, GC-MS is a powerful tool for malic acid analysis, often achieving detection limits in the nanomolar range after a derivatization step to increase volatility. nih.govresearchgate.net

Table 2: Example of LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | Shimadzu LC-20AD HPLC or equivalent. | capes.gov.br |

| Mass Spectrometer | SCIEX QTRAP 5500 or similar triple quadrupole MS. | capes.gov.br |

| Column | Alltima HP HILIC (150 mm × 2.1 mm, 3 µm) or Atlantis HILIC (100 x 2.1 mm). | capes.gov.br |

| Mobile Phase | Binary system, e.g., A: Water with 0.5% acetic acid; B: Acetonitrile with 0.5% acetic acid. Isocratic or gradient elution. | |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode. | |

| Detection Mode | Multiple Reaction Monitoring (MRM). | capes.gov.br |

| Internal Standards | Stable isotope-labeled analogs (e.g., ¹³C₆-ARG, D₄-CIT, D₇-ADMA). |

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a robust and widely used alternative to LC-MS. Since amino acids like arginine and citrulline lack a strong native chromophore, a pre-column or post-column derivatization step is typically required to make them detectable. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

A typical HPLC method involves separating the OPA-derivatized amino acids on a reverse-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile/methanol mixture) is used. Detection is performed at the specific excitation and emission wavelengths of the derivative, for example, at 338 nm for UV detection of OPA derivatives. These methods have been validated to show good linearity, precision, and accuracy for the quantification of L-arginine and L-citrulline in various samples.

Table 3: Performance Characteristics of a Validated HPLC-UV Method

| Parameter | L-Citrulline | L-Arginine | Reference |

|---|---|---|---|

| Linearity Range | 0.1-1000 µg/ml | 0.1-1000 µg/ml | |

| Correlation Coefficient (R²) | ≥ 0.998 | ≥ 0.998 | |

| Limit of Detection (LOD) | 1 µg/ml | 1 µg/ml | |

| Limit of Quantification (LOQ) | 5 µg/ml | 5 µg/ml | |

| Recovery | 94.94 - 101.95% | 94.94 - 101.95% |

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. It is well-suited for the analysis of charged species like amino acids and offers high separation efficiency and minimal sample consumption. CE methods have been developed for the simultaneous determination of L-arginine and L-citrulline in biological matrices like plasma and single cells. researchgate.net Analysis can be performed without derivatization by using direct UV detection at a low wavelength (e.g., 190 nm), with a background electrolyte such as a Tris-phosphate buffer at a very low pH (e.g., 1.2). For enhanced sensitivity, derivatization followed by laser-induced fluorescence (LIF) detection can be employed, achieving detection limits in the attomole (amol) to femtomole (fmol) range. researchgate.net

Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), is a cornerstone of metabolomics but requires chemical derivatization to analyze non-volatile metabolites like amino acids and organic acids. researchgate.net This process converts polar functional groups (-COOH, -NH₂, -OH) into volatile and thermally stable derivatives. creative-proteomics.com For amino acids like L-arginine, a two-step derivatization is common, involving esterification (e.g., with methanolic HCl) followed by acylation. creative-proteomics.com For organic acids like malate, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net GC-MS provides excellent chromatographic resolution and produces mass spectra that can be matched against extensive libraries for confident compound identification. researchgate.net

Enzymatic End-Point Analysis for L-Arginine Quantification in Research Samples

The quantification of L-arginine in various research samples can be achieved through a precise and cost-effective enzymatic end-point analysis. This method offers a preferable alternative to colorimetric assays for the manual determination of L-arginine. nih.gov

The core of this assay involves a series of coupled enzymatic reactions. nih.govjst.go.jp Initially, the enzyme arginase (EC 3.5.3.1) catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). researchgate.net Subsequently, urease (EC 3.5.1.5) acts on the urea produced, breaking it down into ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net The final step involves the enzyme glutamate (B1630785) dehydrogenase (EC 1.4.1.3), which, in the presence of α-ketoglutarate and NADH, converts the ammonia into L-glutamate. nih.govresearchgate.net The concentration of L-arginine is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

This method has demonstrated high recovery rates, ranging from 98.3% to 104.4% in synthetic wine samples and 100% to 101.3% in grape juice. nih.govresearchgate.net The precision of this assay is also notable, with a coefficient of variation between 0.4% and 1.47% for concentrations in the range of 0-100 mg/L of L-arginine. nih.govresearchgate.net While highly selective, a potential drawback is the interference from pre-existing urea and ammonia in biological samples. jst.go.jpresearchgate.net

Another enzymatic approach utilizes arginine deiminase coupled with an assay for L-citrulline, offering high selectivity for L-arginine without significant reactivity to other amino acids. jst.go.jp This method has shown resistance to various contaminants that can interfere with conventional assays. jst.go.jp

A summary of enzymes used in L-arginine quantification is presented below:

| Enzyme | EC Number | Role in Assay |

| Arginase | 3.5.3.1 | Catalyzes the conversion of L-arginine to ornithine and urea. nih.govresearchgate.netresearchgate.net |

| Urease | 3.5.1.5 | Breaks down urea into ammonia and carbon dioxide. nih.govresearchgate.net |

| Glutamate Dehydrogenase | 1.4.1.3 | Converts ammonia to L-glutamate, linked to NADH oxidation. nih.govresearchgate.net |

| Arginine Deiminase | 3.5.3.6 | Converts L-arginine to L-citrulline. jst.go.jp |

Application of Stable Isotope Labeling for Metabolic Tracing

Stable isotope labeling is a powerful technique for tracing the metabolic fate of L-arginine and understanding its role in various biochemical pathways. This approach provides detailed insights into the metabolic wiring of cells and the impact of genetic or environmental perturbations on metabolism. springernature.com By introducing L-arginine labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can follow the journey of these atoms through downstream metabolic reactions. springernature.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical tool used in conjunction with stable isotope labeling to quantify the abundance of labeled intermediates and determine the fluxes of metabolic reactions. nih.govspringernature.com This combination allows for the reliable analysis of arginine metabolism in various models, including cultured mammalian cells. nih.govspringernature.com

Commonly used stable isotopes for tracing L-arginine metabolism include:

¹³C-L-arginine: Allows for the tracing of the carbon backbone of arginine through various metabolic pathways. springernature.com

¹⁵N₄-arginine: Used to quantitatively analyze arginine metabolism and the flux of major metabolic reactions. nih.govspringernature.com

[guanido-¹⁵N₂]arginine: Specifically employed to measure nitric oxide synthesis by tracking its conversion to [ureido-¹⁵N]citrulline. physiology.org

These tracing studies have been instrumental in elucidating the endogenous synthesis of arginine from precursors like proline and citrulline. physiology.org For instance, in neonatal piglets, it was found that proline accounted for approximately 60% of the total endogenous arginine synthesis. physiology.org The use of a multi-isotope approach, infusing several labeled precursors simultaneously, enables the quantification of multiple aspects of arginine metabolism in vivo. physiology.org

The following table summarizes key stable isotope tracers used in L-arginine metabolic studies:

| Isotope Tracer | Application |

| ¹³C-L-arginine | Tracing the carbon skeleton of arginine in metabolic pathways. springernature.com |

| ¹⁵N₄-arginine | Quantitative analysis of arginine metabolism and metabolic flux. nih.govspringernature.com |

| [guanido-¹⁵N₂]arginine | Measuring nitric oxide synthesis. physiology.org |

| [ureido-¹³C;5,5-²H₂]citrulline | Studying the conversion of citrulline to arginine. physiology.org |

| [U-¹³C₅]ornithine | Investigating the role of ornithine in arginine metabolism. physiology.org |

| [¹⁵N;U-¹³C₅]proline | Tracing the contribution of proline to arginine synthesis. physiology.org |

Structural Elucidation Techniques and Advanced Spectroscopic Analysis of this compound

The structural characterization of this compound and related compounds relies on a suite of advanced analytical techniques. These methods provide critical information about the molecular structure, connectivity, and crystalline arrangement of the compound.

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline solids. Studies on various salts of L-arginine, such as L-arginine dichloride monohydrate and L-arginine dibromide monohydrate, have been conducted to understand their crystal structures and intermolecular interactions. researchgate.net For instance, the crystal structure of L-arginine dichloride monohydrate was determined to be orthorhombic with the space group P212121. researchgate.net

Spectroscopic techniques are also vital for the characterization of this compound. Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectra of L-arginine salts have been compared to understand the influence of different counter-ions on the vibrational modes of the L-arginine molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. Quantitative NMR (qNMR) offers a robust and precise method for determining the purity of compounds and for metabolic profiling without the need for extensive sample preparation. researchgate.net

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for determining the molecular weight and fragmentation patterns of L-arginine and its metabolites. nih.govnih.gov High-resolution mass spectrometers are particularly valuable in stable isotope tracing experiments to distinguish between labeled and unlabeled metabolites. springernature.com Techniques like multiple reaction monitoring (MRM) on a tandem mass spectrometer (MS/MS) provide high sensitivity and selectivity for the quantification of L-arginine and related molecules in complex biological matrices. nih.govaai.org

The synthesis of crystalline this compound has been described, involving the reaction of L-arginine with L-malic acid in an aqueous solution, followed by concentration and crystallization, often with the aid of a hydrophilic organic solvent like methanol. google.com The resulting crystals can then be analyzed using the aforementioned techniques to confirm their identity and purity.

| Technique | Application in this compound Analysis |

| X-ray Crystallography | Determination of the three-dimensional crystal structure. researchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and comparison of vibrational modes. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of L-arginine and its metabolites. nih.govspringernature.comnih.gov |

Biochemical Pathways and Molecular Mechanisms Involving L Arginine L Malate

Integration within the L-Arginine-Nitric Oxide (NO) Pathway

The L-arginine-nitric oxide (NO) pathway is a critical signaling cascade involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. jpmh.orgmdpi.com L-arginine serves as the primary substrate for this pathway.

L-arginine is the essential precursor for the synthesis of nitric oxide (NO). mdpi.comconsensus.app This biochemical reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). mdpi.comoup.com There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). mdpi.commdpi.com The conversion of L-arginine to NO is a complex oxidation process that also yields L-citrulline as a co-product. oup.commdpi.com

The availability of L-arginine can be a rate-limiting factor for NO production. frontiersin.orgpnas.org This concept is central to the "arginine paradox," which describes how supplemental L-arginine can increase NO production even when intracellular L-arginine concentrations appear to be sufficient to saturate the NOS enzyme. pnas.org Research indicates that extracellular L-arginine is crucial for maximal iNOS activity and NO generation. pnas.org The process involves the transport of L-arginine into the cell, where it becomes available to NOS. The efficiency of NO synthesis is also dependent on cofactors like tetrahydrobiopterin (B1682763) (BH4), which is essential for the proper function of NOS enzymes. mdpi.com

Table 1: Key Components in the L-Arginine-NO Pathway

| Component | Role |

|---|---|

| L-Arginine | Primary substrate for Nitric Oxide Synthase (NOS). mdpi.comconsensus.app |

| Nitric Oxide Synthase (NOS) | Enzyme that catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. mdpi.comoup.com |

| Nitric Oxide (NO) | Signaling molecule with roles in vasodilation, neurotransmission, and immunity. jpmh.orgmdpi.com |

| L-Citrulline | Co-product of NO synthesis; can be recycled back to L-arginine. nih.govmdpi.com |

| Tetrahydrobiopterin (BH4) | Essential cofactor for NOS activity. mdpi.com |

L-citrulline, a co-product of the NOS-catalyzed reaction, plays a vital role in sustaining NO production through its ability to be recycled back into L-arginine. nih.govmdpi.com This process, often referred to as the L-arginine-L-citrulline cycle, allows for the regeneration of the substrate for NOS, which is particularly important for sustained NO synthesis. frontiersin.orgnih.gov While cells can take up L-arginine from the bloodstream, the intracellular recycling of L-citrulline to L-arginine provides an efficient way to maintain the necessary substrate levels for NOS activity. nih.gov

The conversion of L-citrulline back to L-arginine involves two enzymatic steps catalyzed by argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). nih.govtandfonline.com This recycling mechanism is crucial in various cell types, including endothelial cells and macrophages, to support continuous NO production. mdpi.comnih.gov Interestingly, L-citrulline supplementation has been shown to be more effective than L-arginine supplementation at increasing plasma L-arginine levels, partly because L-citrulline is not subject to the same degree of breakdown in the gut and liver. mdpi.com

L-malate, an intermediate of the tricarboxylic acid (TCA) cycle, can influence the L-arginine-NO pathway. nih.govswolverine.com Research has shown that L-malate can be converted to oxaloacetate, which can then be transaminated to form aspartate. nih.gov Aspartate is a key component in the conversion of citrulline to argininosuccinate by the enzyme argininosuccinate synthase, a critical step in the recycling of L-arginine from L-citrulline. nih.govresearchgate.net

Studies in animal models have demonstrated that supplementation with malate (B86768) can increase renal levels of L-arginine and NO. nih.govresearchgate.net This suggests that by providing a precursor for aspartate synthesis, L-malate can enhance the efficiency of the L-arginine-L-citrulline cycle, thereby promoting NO production. nih.gov This metabolic link highlights the potential for L-malate to indirectly support NO synthesis by facilitating the regeneration of L-arginine.

Reciprocal Relationship of L-Citrulline and L-Arginine in NO Biosynthesis

Involvement in the Urea (B33335) Cycle and Amino Acid Metabolism

L-arginine is a central hub in amino acid metabolism, most notably as a key intermediate in the urea cycle. This metabolic pathway is essential for the detoxification of ammonia (B1221849) in the body.

In a competing pathway to NO synthesis, L-arginine can be hydrolyzed by the enzyme arginase into L-ornithine and urea. mdpi.comoup.com This reaction is the final step in the urea cycle, which primarily occurs in the liver and is crucial for the disposal of excess nitrogen. rjptonline.orgcreative-proteomics.com There are two main isoforms of arginase: Arginase I, which is cytosolic and highly expressed in the liver, and Arginase II, which is mitochondrial and found in various extrahepatic tissues. mdpi.comrjptonline.org

The activity of arginase can significantly impact the availability of L-arginine for NO production. frontiersin.orgplos.org By competing with NOS for the same substrate, increased arginase activity can limit NO synthesis. frontiersin.orgmdpi.com This reciprocal regulation between arginase and NOS is a critical control point in many physiological and pathological processes. nih.govahajournals.org For instance, in certain inflammatory conditions, the upregulation of arginase can lead to reduced NO production and subsequent changes in the immune response. nih.gov

L-arginine, L-citrulline, and L-ornithine are metabolically interlinked through the urea cycle and the NO synthesis pathway. frontiersin.orgnih.gov L-ornithine, produced from the breakdown of L-arginine by arginase, serves as a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen synthesis, respectively. frontiersin.orgnih.gov

Furthermore, L-ornithine can be converted back to L-citrulline within the mitochondria, a step in the urea cycle. tandfonline.comcreative-proteomics.com This L-citrulline can then be transported to the cytosol and converted back to L-arginine, completing the cycle. tandfonline.com This intricate metabolic relationship underscores the central role of these three amino acids in nitrogen metabolism and cellular function. The balance between the arginase and NOS pathways, and the subsequent metabolism of ornithine and citrulline, dictates the physiological outcome in various tissues and conditions. frontiersin.orgnih.gov

Table 2: Enzymes in L-Arginine Metabolism

| Enzyme | Pathway | Substrate | Product(s) |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | Nitric Oxide Synthesis | L-Arginine | Nitric Oxide, L-Citrulline |

| Arginase | Urea Cycle | L-Arginine | L-Ornithine, Urea |

| Argininosuccinate Synthase (ASS) | L-Arginine-L-Citrulline Cycle / Urea Cycle | L-Citrulline, Aspartate | Argininosuccinate |

| Argininosuccinate Lyase (ASL) | L-Arginine-L-Citrulline Cycle / Urea Cycle | Argininosuccinate | L-Arginine, Fumarate (B1241708) |

| Ornithine Transcarbamylase (OTC) | Urea Cycle | L-Ornithine, Carbamoyl Phosphate (B84403) | L-Citrulline |

Arginase-Mediated Catabolism of L-Arginine to L-Ornithine and Urea

Interconnections with the Tricarboxylic Acid (TCA) Cycle and Cellular Energy Metabolism

The compound L-Arginine L-malate is composed of two key molecules, L-arginine and L-malate, each with distinct and significant roles in cellular metabolism. While L-arginine is primarily involved in the nitric oxide and urea cycles, L-malate is a central player in the Tricarboxylic Acid (TCA) cycle, a critical pathway for energy production. frontiersin.orgfrontiersin.org This section explores the intricate connections of L-malate with the TCA cycle, its influence on cellular energy, and the dynamics of related transport systems.

L-Malate as a Key Intermediate in the TCA Cycle and its Metabolic Flux

L-malate is a crucial intermediate in the TCA cycle, a series of chemical reactions used by aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. frontiersin.orgnih.gov The TCA cycle is a central hub for the metabolism of these major organic compounds. creative-proteomics.com L-malate is formed from the hydration of fumarate and is subsequently oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that also reduces NAD+ to NADH. frontiersin.orgnih.gov

The following table summarizes the key reactions involving L-malate in the TCA cycle:

| Reaction | Enzyme | Substrate(s) | Product(s) | Significance |

| Hydration | Fumarase | Fumarate, H₂O | L-Malate | Replenishes the L-malate pool. |

| Oxidation | Malate Dehydrogenase | L-Malate, NAD⁺ | Oxaloacetate, NADH, H⁺ | Generates NADH for the electron transport chain and regenerates oxaloacetate to continue the cycle. |

Modulation of Cellular ATP Production and Bioenergetic States by L-Malate

Therefore, the availability of L-malate can directly impact the rate of cellular respiration and ATP synthesis. numberanalytics.com Studies have shown that L-malic acid oxidation is expected to be higher in cells with increased metabolic activity. mdpi.com Furthermore, L-malate can influence energy production by stimulating the citric acid cycle and the electron transport chain, leading to increased ATP production. numberanalytics.com Some research also suggests that malate can affect energy consumption by regulating the activity of certain enzymes involved in energy metabolism. numberanalytics.com

The contribution of L-malate to cellular bioenergetics extends beyond its direct role in the TCA cycle. It is also a key component of the malate-aspartate shuttle, which is crucial for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, further supporting ATP production. biorxiv.orgwikipedia.org

Functional Dynamics of the Malate-Aspartate Shuttle (MAS) and its Efficiency

The malate-aspartate shuttle (MAS) is a vital biochemical system for transporting electrons produced during glycolysis across the impermeable inner mitochondrial membrane for oxidative phosphorylation. wikipedia.org This shuttle is essential because NADH, the primary carrier of these electrons in the cytosol, cannot directly enter the mitochondria. oup.comwikipedia.org The MAS is the predominant NADH shuttle in highly oxidative tissues like the brain, heart, and liver. biorxiv.orgfrontiersin.org

The shuttle operates through the coordinated action of enzymes and transporters in both the cytosol and the mitochondrial matrix. wikipedia.org In the cytosol, malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+. wikipedia.org Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.org This newly formed mitochondrial NADH can then enter the electron transport chain. wikipedia.org

The efficiency of the MAS is critical for maximizing ATP yield from glucose metabolism. By regenerating NADH within the mitochondrial matrix, the MAS allows for the production of approximately 2.5 ATP molecules per cytosolic NADH, resulting in a higher net gain of ATP from glycolysis compared to the alternative glycerol (B35011) 3-phosphate shuttle. wikipedia.org The activity of the MAS is not passive; it can be regulated in response to the cell's metabolic needs. For example, an increase in cytosolic NADH can stimulate MAS activity, which in turn can enhance the respiratory chain's capacity for NADH oxidation. biorxiv.org Recent research suggests a regulatory mechanism where increased MAS activity can rewire the flow of electrons in the respiratory chain, prioritizing the oxidation of cytosolic NADH. biorxiv.org

The key components and steps of the Malate-Aspartate Shuttle are outlined below:

| Location | Enzyme/Transporter | Action |

| Cytosol | Cytosolic Malate Dehydrogenase | Reduces oxaloacetate to malate, oxidizing NADH to NAD⁺. |

| Inner Mitochondrial Membrane | Malate-α-ketoglutarate antiporter | Transports malate into the matrix and α-ketoglutarate into the cytosol. |

| Mitochondrial Matrix | Mitochondrial Malate Dehydrogenase | Oxidizes malate to oxaloacetate, reducing NAD⁺ to NADH. |

| Mitochondrial Matrix | Mitochondrial Aspartate Aminotransferase | Converts oxaloacetate and glutamate (B1630785) to aspartate and α-ketoglutarate. |

| Inner Mitochondrial Membrane | Glutamate-aspartate antiporter | Transports aspartate into the cytosol and glutamate into the matrix. |

| Cytosol | Cytosolic Aspartate Aminotransferase | Converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. |

Enzyme Modulation and Kinetic Studies

The L-arginine component of this compound is a critical substrate for two key enzyme families: nitric oxide synthases (NOS) and arginases. These enzymes control competing metabolic pathways with profound physiological implications. frontiersin.orgresearchgate.net This section delves into the effects of L-arginine on the various isoforms of these enzymes.

Effects of L-Arginine on Nitric Oxide Synthase Isoforms

L-arginine is the sole substrate for the family of nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes. oup.comsigmaaldrich.com There are three main isoforms of NOS:

Neuronal NOS (nNOS or NOS I): Found primarily in nervous tissue, it plays a role in neurotransmission. oup.com

Inducible NOS (iNOS or NOS II): Expressed in various cells in response to immunological stimuli, it produces large amounts of NO for host defense. oup.comnih.gov

Endothelial NOS (eNOS or NOS III): Located in endothelial cells, it is vital for regulating vascular tone and blood pressure. oup.com

All three NOS isoforms utilize L-arginine to synthesize NO and L-citrulline. oup.comoup.com The availability of L-arginine can therefore directly influence the rate of NO production by each isoform. Under certain pathological conditions, limited L-arginine availability can lead to "NOS uncoupling," where the enzyme produces superoxide (B77818) radicals instead of NO. frontiersin.orgresearchgate.net

The different NOS isoforms exhibit distinct regulatory mechanisms. The activity of nNOS and eNOS is regulated by calcium levels, while iNOS activity is primarily dependent on its expression level, as it has calmodulin permanently bound. nih.gov L-arginine itself, along with certain analogues, can also influence the dimerization of iNOS, which is a prerequisite for its catalytic activity. oup.com Endogenous inhibitors, such as asymmetric dimethylarginine (ADMA), compete with L-arginine for binding to all NOS isoforms, thereby reducing NO synthesis. ahajournals.org

A summary of the NOS isoforms and their relationship with L-arginine is presented in the table below:

| NOS Isoform | Primary Location | Primary Function | Regulation by Ca²⁺ | Effect of L-Arginine Availability |

| nNOS (NOS I) | Neurons | Neurotransmission | Yes | Substrate for NO synthesis |

| iNOS (NOS II) | Immune cells (e.g., macrophages) | Host defense | No (constitutively active when expressed) | Substrate for NO synthesis; facilitates dimerization |

| eNOS (NOS III) | Endothelial cells | Vasodilation, blood pressure regulation | Yes | Substrate for NO synthesis |

Impact of L-Arginine Metabolism on Arginase Activity and Isoenzymes

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. frontiersin.orgmdpi.com This represents a competing pathway to the NOS-mediated production of NO. frontiersin.orgresearchgate.net There are two main isoenzymes of arginase:

Arginase I (Arg1): A cytosolic enzyme predominantly found in the liver as part of the urea cycle, but also expressed in other cells like macrophages. frontiersin.org

Arginase II (Arg2): A mitochondrial enzyme found in various extrahepatic tissues. frontiersin.orgmdpi.com

Both isoforms catalyze the same reaction but differ in their cellular location and regulation. frontiersin.org The activity of arginase can significantly impact the availability of L-arginine for NOS. frontiersin.orgresearchgate.net Increased arginase activity can deplete the intracellular pool of L-arginine, thereby limiting NO production and potentially leading to NOS uncoupling. frontiersin.orgresearchgate.net

The relationship between the arginase and NOS pathways is complex and involves mutual inhibition. For instance, NOHA (Nω-hydroxy-L-arginine), an intermediate in the NOS pathway, is a potent inhibitor of both arginase isoforms. frontiersin.org Conversely, the products of arginase activity can also influence NOS. L-ornithine, for example, can inhibit the cellular uptake of L-arginine. frontiersin.org

The balance between arginase and NOS activity is crucial for cellular function and is often dysregulated in various diseases. frontiersin.orgresearchgate.net For example, in certain inflammatory conditions, the induction of arginase in macrophages can shift L-arginine metabolism away from NO production and towards the synthesis of polyamines and proline from L-ornithine, which are important for cell proliferation and tissue repair. frontiersin.org

The table below outlines the characteristics of the arginase isoenzymes:

| Arginase Isoenzyme | Subcellular Localization | Primary Tissue Distribution | Role in L-arginine Metabolism |

| Arginase I (Arg1) | Cytosol | Liver (hepatic), Macrophages (extrahepatic) | Hydrolyzes L-arginine to L-ornithine and urea; competes with NOS for L-arginine. |

| Arginase II (Arg2) | Mitochondria | Extrahepatic tissues (e.g., kidney, small intestine, brain) | Hydrolyzes L-arginine to L-ornithine and urea; regulates L-arginine availability for mitochondrial processes. |

Modulation of Malate Dehydrogenase (MDH) Activity and Substrate Specificity by L-Malate

Malate dehydrogenase (MDH) is a pivotal enzyme in cellular metabolism that catalyzes the reversible NAD+/NADH-dependent conversion of L-malate to oxaloacetate. nih.govsav.sk This reaction is a key step in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle. nih.govmdpi.com The activity of MDH is subject to complex regulation by its substrate, L-malate, and other metabolites.

L-malate can function as an allosteric activator of MDH, binding to a site distinct from the enzyme's active site to stimulate its catalytic activity. nih.gov However, this relationship is concentration-dependent, as very high concentrations of L-malate can lead to substrate inhibition of both cytosolic and mitochondrial MDH isoforms. researchgate.net The enzyme's kinetics typically follow an ordered mechanism, where the coenzyme (NAD+) binds first, inducing a conformational change that facilitates the subsequent binding of L-malate. nih.govmdpi.com

The regulation of MDH is further complicated by other metabolic intermediates. Citrate (B86180), for instance, acts as a multifaceted allosteric regulator. It inhibits the oxidation of malate, but this inhibition is most pronounced at low concentrations of L-malate or NAD+. sav.sk Conversely, excessive oxaloacetate, the product of L-malate oxidation, can inhibit MDH, though this typically occurs at concentrations too high to be physiologically relevant within the cell. nih.gov

| Regulator | Effect on MDH Activity | Mechanism/Condition |

| L-Malate | Activation | Allosteric binding at a site distinct from the active site. nih.gov |

| High L-Malate | Inhibition | Substrate inhibition at very high concentrations. researchgate.net |

| Citrate | Inhibition | Inhibits malate oxidation, particularly at low L-malate or NAD+ levels. sav.sk |

| Oxaloacetate | Inhibition | Product inhibition, though generally at supraphysiological concentrations. nih.gov |

Influence of L-Malate on Fumarase and Related Metabolic Enzymes

Fumarase, also known as fumarate hydratase, is a TCA cycle enzyme that catalyzes the reversible hydration of fumarate to form L-malate. nih.govbiorxiv.org The influence of L-malate extends beyond its role as a product in this reaction, acting as a signaling molecule in certain biological contexts. In the bacterium Bacillus subtilis, L-malate, the product of the fumarase reaction, functions as a signaling molecule that contributes to the DNA damage response (DDR). nih.govbiorxiv.org

However, this signaling role is not universal. In Escherichia coli, for example, L-malate does not appear to participate in DDR signaling; this function is instead carried out by the metabolite α-ketoglutarate. nih.govbiorxiv.org The activity of fumarase itself is subject to regulation by other metabolites. Both citrate and succinate (B1194679) have been demonstrated to cause significant reductions in fumarase activity. researchgate.net The critical role of fumarase in malate metabolism is highlighted in metabolic engineering studies, where the deletion of fumarase genes leads to a substantial increase in L-malate accumulation. frontiersin.org

| Metabolite | Effect on Fumarase Activity | Context |

| L-Malate | Signaling Molecule | In B. subtilis, signals the DNA Damage Response (DDR). nih.govbiorxiv.org |

| Citrate | Inhibition | Reduces enzymatic activity. researchgate.net |

| Succinate | Inhibition | Reduces enzymatic activity. researchgate.net |

Interplay with NADP-Dependent Malic Enzyme (NADP-ME) Systems

NADP-dependent malic enzyme (NADP-ME) is a key enzyme that catalyzes the oxidative decarboxylation of L-malate to generate pyruvate (B1213749), CO₂, and NADPH, a critical reducing equivalent for numerous biosynthetic pathways. mdpi.comcas.czoup.com This reaction requires a divalent cation, such as Mg²⁺ or Mn²⁺, as a cofactor. oup.comoroboros.at

Plants and other organisms possess multiple isoforms of NADP-ME, which are localized in different cellular compartments, including the cytosol and plastids (in plants). oroboros.atnih.gov These isoforms serve distinct physiological functions. Plastidic NADP-ME is involved in processes like C₄ photosynthesis and lipid biosynthesis, while cytosolic isoforms have been linked to plant defense responses and maintaining cytosolic pH. nih.gov The expression of NADP-ME genes and the activity of the enzyme are dynamically regulated by developmental cues and various abiotic stresses, such as salinity and water stress. mdpi.comcas.cz The kinetic properties of these enzymes can also differ; for instance, NADP-ME from C₃ plants typically exhibits a higher Michaelis constant (Km) for L-malate compared to the enzyme from C₄ plants. oup.com

| NADP-ME Isoform Type | Subcellular Location | Proposed Physiological Function |

| Photosynthetic | Plastids (Bundle Sheath Cells) | C₄ and CAM photosynthesis. mdpi.comnih.gov |

| Non-Photosynthetic | Plastids | Plant defense responses, lipid biosynthesis. nih.gov |

| Non-Photosynthetic | Cytosol | Plant defense responses, lignin (B12514952) biosynthesis, pH control. nih.gov |

Interactions of L-Arginine with Hexokinase-1 and Glycolysis Regulation

Glycolysis is a fundamental metabolic pathway, and its initial, rate-limiting step is catalyzed by hexokinases, which phosphorylate glucose to form glucose-6-phosphate (G6P). ucl.ac.uk While the prompt specifies hexokinase-1, direct interactions have been more specifically detailed with glucokinase (GCK or hexokinase IV), the primary glucose sensor in pancreatic β-cells.

Cellular Signaling Pathways and Regulatory Mechanisms

Activation of GPRC6A/PI3K/AKT/mTOR Signaling Cascades by L-Arginine

L-arginine functions as a signaling molecule by activating specific cell surface receptors. It has been shown to bind to and activate the G protein-coupled receptor family C, group 6, subtype A (GPRC6A). nih.govnih.gov This receptor activation initiates a downstream intracellular signaling cascade.

The activation of GPRC6A by L-arginine triggers the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.govresearchgate.net Akt, a serine/threonine kinase, subsequently activates the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and survival. nih.govconsensus.app This complete pathway, GPRC6A/PI3K/AKT/mTOR, has been shown to mediate the pro-proliferative effects of L-arginine in various cell types, including fibroblasts and mouse mammary epithelial cells. nih.govnih.gov Studies using siRNA to knock down GPRC6A or employing specific inhibitors of PI3K or mTOR have demonstrated that these components are essential for the arginine-induced effects on cell proliferation, confirming the pathway's role. nih.govresearchgate.net

| Pathway Component | Role in the Cascade | Function Stimulated by L-Arginine |

| L-Arginine | Ligand | Binds to and activates GPRC6A. nih.govnih.gov |

| GPRC6A | Receptor | Initiates the intracellular signaling cascade. researchgate.net |

| PI3K | Kinase | Activated by GPRC6A, produces PIP3. nih.govresearchgate.net |

| AKT (PKB) | Kinase | Activated by PI3K, phosphorylates downstream targets. nih.govresearchgate.net |

| mTOR | Kinase | Activated by AKT, promotes protein synthesis and cell growth. nih.govconsensus.app |

Induction of Nrf2 Pathway for Endogenous Antioxidant Response Regulation

L-arginine plays a significant role in cellular defense against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govconsensus.appconsensus.app Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. L-arginine supplementation has been shown to decrease the expression of Keap1, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.govconsensus.app

This binding upregulates the transcription of numerous protective genes, including those for key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govconsensus.app Furthermore, it boosts the synthesis of glutathione (GSH), a major intracellular antioxidant, by increasing the expression of enzymes like glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). nih.gov This induction of the Nrf2-ARE pathway results in a strengthened endogenous antioxidant capacity and a reduction in markers of oxidative stress. consensus.appnih.govnih.gov

| Gene/Protein Upregulated by Nrf2 | Function in Antioxidant Response |

| SOD (Superoxide Dismutase) | Converts superoxide radicals to hydrogen peroxide. consensus.app |

| CAT (Catalase) | Decomposes hydrogen peroxide into water and oxygen. nih.govconsensus.app |

| GPx (Glutathione Peroxidase) | Reduces hydrogen peroxide and lipid hydroperoxides. consensus.app |

| GCLC, GCLM (Glutamate-Cysteine Ligase) | Catalyze the rate-limiting step in glutathione synthesis. nih.gov |

| GS (Glutathione Synthetase) | Catalyzes the final step in glutathione synthesis. nih.gov |

| NQO1 (NAD(P)H:quinone oxidoreductase 1) | Detoxifies quinones and reduces oxidative stress. nih.govconsensus.app |

| HO-1 (Heme Oxygenase-1) | Catalyzes heme degradation, producing antioxidant biliverdin. nih.govconsensus.app |

Modulation of Specific Gene and Protein Expression Profiles in Cellular Systems

The compound this compound is composed of two biologically active molecules, L-arginine and L-malate, each participating in distinct and overlapping metabolic and signaling pathways. Their influence on cellular function extends to the regulation of gene and protein expression. While direct studies on the combined salt this compound are limited, extensive research on its individual components provides a clear indication of its potential to modulate cellular expression profiles.

L-arginine, a semi-essential amino acid, is a critical substrate for the synthesis of nitric oxide (NO), polyamines, and creatine (B1669601), and plays a significant role in the urea cycle. umk.pl Its availability can directly impact signaling pathways that control gene transcription and protein synthesis. For instance, L-arginine supplementation has been shown to affect the expression of a wide array of genes involved in nutrient metabolism, protein synthesis, angiogenesis, immune responses, and antioxidative processes. imrpress.comconsensus.app In porcine placental tissue, L-arginine was found to alter the expression of 575 genes, upregulating 146 and downregulating 429, highlighting its broad regulatory role. imrpress.com These genes are associated with critical functions such as insulin (B600854) signaling, transforming growth factor-beta (TGF-β) pathways, and nutrient transport. imrpress.com Furthermore, L-arginine can activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis, and the Nrf2 pathway, which governs the expression of antioxidant enzymes. umk.plconsensus.app

L-malate, an intermediate in the tricarboxylic acid (TCA) cycle, is pivotal for cellular energy production. cas.czportlandpress.com Research indicates that L-malate can influence the expression of genes related to energy metabolism and antioxidant defense. In aged rats, oral administration of L-malate led to increased gene expression of mitochondrial carrier proteins and antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the liver. cas.cz This suggests a role for L-malate in enhancing cellular antioxidant capacity and mitochondrial function at the genetic level. cas.cz Additionally, malate is involved in the malate-aspartate shuttle, which is crucial for transferring reducing equivalents into the mitochondria, and has been linked to pathways that increase L-arginine and nitric oxide levels. nih.govahajournals.org

The following tables summarize key research findings on the modulation of gene and protein expression by L-arginine and L-malate in various cellular systems.

Table 1: Modulation of Gene Expression by L-Arginine

| Cellular System/Organism | Key Genes/Proteins Modulated | Research Finding |

| Porcine Placentae | 575 differentially expressed genes (146 up-regulated, 429 down-regulated) involved in nutrient metabolism, angiogenesis, and immune response. imrpress.com | L-arginine supplementation significantly altered the global gene expression profile, impacting pathways crucial for embryonic development. imrpress.com |

| Enterohemorrhagic E. coli (EHEC) | Up-regulation of LEE-encoded virulence genes (ler, escC, tir, eae) and Shiga toxin (stx2a). pnas.org | Exogenous L-arginine, via the ArgR sensor, directly activates the expression of virulence genes, promoting pathogenesis. pnas.org |

| Slow-growing Chickens (in ovo) | Altered expression of myogenic genes (MyoG, mTOR, MRF4, S6K1, 4EBP1). frontiersin.org | In ovo feeding of L-arginine influenced the expression of genes related to muscle development, with correlations observed between specific gene pairs. frontiersin.org |

| Lactating Sow Mammary Glands | Modulation of various genes, leading to improved weight uniformity of piglets. cambridge.org | Dietary L-arginine supplementation modulates gene expression in the mammary glands, affecting milk composition and piglet growth. cambridge.org |

| Pancreatic β-cells | Attenuated the decrease in heat shock protein 72 (HSP72) caused by inflammatory cytokines. bioscientifica.com | L-arginine supported the expression of protective proteins under inflammatory stress. bioscientifica.com |

Table 2: Modulation of Gene Expression by L-Malate

| Cellular System/Organism | Key Genes/Proteins Modulated | Research Finding |

| Aged Rat Liver | Increased expression of Ornithine Mitochondrial Carrier (OMC), Glutathione Peroxidase (GSH-Px), and Superoxide Dismutase (SOD) mRNA. cas.cz | L-malate supplementation enhanced the expression of genes involved in the urea cycle and antioxidant defense, suggesting a protective role against oxidative stress. cas.cz |

| Human Kidney and Vascular Endothelial Cells | Knockdown of fumarase (which produces malate) led to decreased levels of L-arginine and nitric oxide. nih.gov | Malate is part of a metabolic pathway that sustains L-arginine levels and subsequent nitric oxide production. nih.gov |

| Arabidopsis thaliana (plant) | Enhanced expression of malate transporter gene (AtALMT1) and sulfate (B86663) transporter gene (SULTR3;5) under aluminum stress. tandfonline.com | In response to stress, CaSO4 supply increased malate release by up-regulating the expression of its transporter gene. tandfonline.com |

| Escherichia coli | Expression of malate dehydrogenase (mdh) gene is regulated by oxygen availability and carbon source. nih.gov | The mdh gene is highly regulated to adapt cellular metabolism to changing environmental conditions. nih.gov |

| Loquat Fruit Pulp | Developmentally regulated expression of genes for PEPC, NADP-ME, cyNAD-MDH, mNAD-MDH, V-ATPase A, and V-PPiase. ajol.info | The expression of malate-related genes is closely linked to fruit development and acidity. ajol.info |

Collectively, the evidence strongly suggests that this compound possesses the capacity to exert significant regulatory effects on gene and protein expression. These effects are driven by the distinct but complementary roles of L-arginine in cellular signaling and protein synthesis and L-malate in energy metabolism and antioxidant defense. The modulation of these genetic and protein profiles underlies the compound's potential influence on a wide range of physiological processes.

Preclinical Research Investigations in Vitro and in Vivo Models

In Vitro Cellular and Tissue Culture Models

In vitro studies provide a foundational understanding of the molecular mechanisms of L-Arginine L-malate by isolating specific cell types and observing direct effects.

The malate (B86768) component of the compound is an intermediate in the tricarboxylic acid (TCA) cycle. mdpi.com Research in animal models suggests that malate can increase the levels of L-arginine and subsequently nitric oxide. researchgate.net In vitro studies on endothelial cells have shown that acute supplementation with L-arginine can enhance NO production. aging-us.com However, some research indicates that chronic exposure to high levels of L-arginine might lead to eNOS-uncoupling, where the enzyme produces superoxide (B77818) radicals instead of NO, potentially causing endothelial senescence. aging-us.com The combination of L-arginine with malate is hypothesized to support NO synthesis not only by providing the direct substrate but also by potentially influencing cellular energetic pathways that support NOS function.

Table 1: In Vitro Research on Endothelial Function and NO Production

| Component Studied | Cell Model | Key Findings | Citation |

|---|---|---|---|

| L-Arginine | Human Umbilical Vein Endothelial Cells (HUVECs) | Serves as the sole substrate for eNOS to produce NO. aging-us.comresearchgate.net Chronic supplementation may lead to eNOS-uncoupling and senescence. aging-us.com | aging-us.comresearchgate.net |

| L-Arginine | Endothelial Cells | Restores endothelial function in models of dysfunction. nih.govscience.gov | nih.govscience.gov |

L-arginine metabolism is a critical bifurcation point in macrophage activation, determining their functional phenotype. frontiersin.orgmdpi.com In classically activated (M1) macrophages, L-arginine is metabolized by inducible nitric oxide synthase (iNOS) to produce high levels of NO, which has potent antimicrobial and tumoricidal properties. frontiersin.orgmdpi.com Conversely, in alternatively activated (M2) macrophages, L-arginine is consumed by the enzyme arginase, which converts it to ornithine and urea (B33335), promoting tissue repair and cell proliferation. frontiersin.orgnih.gov

The availability of extracellular L-arginine can therefore modulate immune responses. nih.govcambridge.org Depletion of L-arginine by arginase-expressing cells can impair T-cell function and proliferation. mdpi.comnih.gov The malate component may play a supportive role in M1 macrophage function. The conversion of malate to pyruvate (B1213749) generates NADPH, a crucial cofactor required by the iNOS enzyme for the synthesis of NO from L-arginine. cambridge.org Therefore, this compound could theoretically support the pro-inflammatory M1 phenotype by providing both the substrate and a precursor for a key cofactor for NO production.

Table 2: In Vitro Research on Macrophage Metabolism

| Component Studied | Cell Model | Key Findings | Citation |

|---|---|---|---|

| L-Arginine | Macrophage Cell Lines | Metabolized by iNOS for NO production (M1 phenotype) or by Arginase for ornithine production (M2 phenotype). frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| L-Arginine | Co-cultures with T-cells | L-arginine availability is essential for T-cell proliferation and function. nih.gov | nih.gov |

| L-Citrulline/L-Arginine Pathway | Murine Macrophages | Synthesis of L-arginine from L-citrulline is required for effective NO production and mycobacterial control. aai.org | aai.org |

L-arginine is essential for the proliferation of various cell types, as it is a precursor for the synthesis of polyamines, which are vital for cell division. nih.gov For instance, L-arginine availability directly impacts the proliferation of T lymphocytes and is crucial for the functional integrity and viability of pancreatic β-cells. nih.govbioscientifica.com

A significant study investigated the in vitro effects of an "active mixture" containing several substances, including both L-arginine and L(-)-malate. This mixture was shown to possess a selective toxic effect on a variety of tumor cell lines, inhibiting their proliferation and inducing apoptosis through the mitochondrial pathway. nih.gov The study demonstrated that the mixture induced G1 arrest in PC-3 human prostate carcinoma cells. nih.gov This suggests that the combination of L-arginine and L-malate, as part of this mixture, contributes to an anti-proliferative effect in cancer cells, contrasting with its pro-proliferative role in healthy immune and endocrine cells.

Table 3: In Vitro Research on Cell Proliferation

| Compound/Mixture | Cell Model | Key Findings | Citation |

|---|---|---|---|

| L-Arginine | T-lymphocytes, Pancreatic β-cells | Essential for cell proliferation and viability. nih.govbioscientifica.com | nih.govbioscientifica.com |

| Active Mixture (incl. L-Arginine, L-malate) | Colon 26, B16, HL-60, PC-3, HT-29 tumor cell lines | Selectively inhibits proliferation and induces apoptosis in cancer cells. nih.gov | nih.gov |

The two components of this compound have distinct but potentially synergistic roles in cellular energetics. Malate is a key component of the malate-aspartate shuttle, a primary mechanism for transporting reducing equivalents (NADH) from the cytoplasm into the mitochondrial matrix for ATP production via oxidative phosphorylation. researchgate.net In vitro methods for assessing mitochondrial respiration in isolated mitochondria from skeletal muscle frequently use malate in combination with other substrates like glutamate (B1630785) or pyruvate to initiate and measure the function of the electron transport chain. researchgate.netnih.gov

L-arginine's role is more modulatory. In cell line models of mitochondrial disease (MELAS), L-arginine treatment was found to reduce nitro-oxidative stress. mdpi.com In one such study, L-arginine supplementation increased the respiratory rates driven by mitochondrial complexes I and IV, particularly when malate and pyruvate were the energy substrates. nih.gov This suggests L-arginine may help restore or improve mitochondrial efficiency, especially under conditions of cellular stress or dysfunction, while malate directly fuels the respiratory chain.

Table 4: In Vitro Research on Muscle Energetics and Mitochondrial Function

| Component Studied | Model System | Key Findings | Citation |

|---|---|---|---|

| Malate | Isolated skeletal muscle mitochondria | Used as a substrate to measure mitochondrial respiration and assess viability. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| L-Arginine | Neuronal-like cells (MELAS model) | Increased respiratory rates of complex I and IV when malate was a substrate. nih.gov | nih.gov |

| L-Arginine | Cells with mitochondrial deficiency | Reduced intracellular NO concentration and protein nitration (nitro-oxidative stress). mdpi.com | mdpi.com |

Research on Cell Proliferation and Development in Defined Model Systems

In Vivo Animal Models

Animal models allow for the study of the integrated physiological effects of this compound, particularly on systemic functions like vascular regulation.

In various rodent models of cardiovascular disease, L-arginine administration has been shown to improve endothelial function. nih.gov For example, in models of hypertension, such as the Dahl salt-sensitive rat, oral L-arginine supplementation can prevent the diet-induced increase in blood pressure. nih.gov This effect is largely attributed to its role as a substrate for eNOS, enhancing NO bioavailability and promoting vasodilation. nih.govnih.gov

Crucially, research has also highlighted the role of the malate component in this process. A study using Dahl salt-sensitive rats, a model for salt-sensitive hypertension, discovered that malate administration could increase the levels of L-arginine and nitric oxide, which in turn helped to reduce hypertension. researchgate.net This finding suggests a synergistic relationship where malate may enhance the endogenous production or availability of L-arginine for the NOS pathway. Furthermore, a mixture containing both L-arginine and L-malate was found to inhibit tumor growth in several murine cancer models, an effect that is partly dependent on adequate vascular function. nih.gov Another study in mice found that L-malate administration improved physical stamina and reduced muscle damage markers, effects which are supported by efficient vascular delivery of oxygen and nutrients. researchgate.net

Table 5: In Vivo Research on Vascular Function

| Component Studied | Animal Model | Key Findings | Citation |

|---|---|---|---|

| L-Arginine | Dahl salt-sensitive rats | Prevents the increase in blood pressure from a high-salt diet. nih.gov | nih.gov |

| Malate | Dahl salt-sensitive rats | Can increase levels of L-arginine and nitric oxide, reducing hypertension. researchgate.net | researchgate.net |

| Active Mixture (incl. L-Arginine, L-malate) | Murine tumor models (Colon 26, B16, etc.) | Inhibited in vivo tumor growth. nih.gov | nih.gov |

Studies on Systemic Metabolism and Energy Homeostasis in Animal Cohorts

Preclinical research in animal models suggests that L-arginine, a key component of this compound, plays a significant role in modulating systemic metabolism and energy balance, particularly in the context of diet-induced obesity. Studies have focused on its effects on glucose and fatty acid metabolism in critical insulin-sensitive tissues like skeletal muscle and adipose tissue.

In a study involving male Sprague-Dawley rats, a high-fat diet was shown to reduce glucose oxidation in the extensor digitorum longus (EDL) muscle, soleus muscle, and retroperitoneal adipose tissue. nih.gov Conversely, the oxidation of oleic acid was noted to be higher in the adipose tissue of rats on this high-fat diet. nih.gov Oral supplementation with L-arginine in these diet-induced obese rats led to a notable stimulation of both glucose and oleic acid oxidation in both EDL and soleus muscles. nih.gov This suggests a promotion of energy substrate oxidation in skeletal muscle, which may contribute to a reduction in white fat mass. nih.gov However, the same study found no significant effect of arginine treatment on glucose oxidation, oleic acid oxidation, or basal lipolysis in the adipocytes of retroperitoneal adipose tissue. nih.gov

The metabolic effects are not limited to L-arginine alone. L-citrulline, which is metabolically converted to L-arginine in the body, has also been investigated. L-citrulline can indirectly influence energy metabolism by increasing the bioavailability of L-arginine for various metabolic pathways. mdpi.com It has been reported to have effects on adipose tissue, including increasing lipolysis, fatty acid oxidation, and the expression of uncoupling protein 1 (UCP1). mdpi.com The malate component of the compound is also metabolically significant as it is an intermediate in the Krebs cycle (tricarboxylic acid cycle), which is central to cellular energy production. fecyt.es The potential for malate to influence muscle performance and metabolism has been noted, although its specific effects when combined with L-arginine require more direct investigation. fecyt.es

These findings from animal cohorts underscore the potential of L-arginine to influence systemic energy homeostasis by enhancing the oxidation of key energy substrates in skeletal muscle.

Table 1: Effects of L-Arginine Supplementation on Energy Substrate Oxidation in Diet-Induced Obese Rats

| Tissue | Metabolic Process | Effect of High-Fat Diet | Effect of L-Arginine Supplementation |

| Extensor Digitorum Longus (EDL) Muscle | Glucose Oxidation | Reduced | Stimulated |

| Oleic Acid Oxidation | Not specified | Stimulated | |

| Soleus Muscle | Glucose Oxidation | Reduced | Stimulated |

| Oleic Acid Oxidation | Not specified | Stimulated | |

| Retroperitoneal Adipose Tissue | Glucose Oxidation | Reduced | No effect |

| Oleic Acid Oxidation | Enhanced | No effect | |

| Basal Lipolysis | Not specified | No effect | |

| Data sourced from a study on male Sprague-Dawley rats. nih.gov |

Research on Immune Response and T-cell Function in Developing Animal Models

A substantial body of preclinical evidence from animal models highlights the critical role of L-arginine in supporting and enhancing immune function, with a particular focus on T-lymphocyte (T-cell) activity. Adequate availability of this amino acid is essential for normal lymphocyte development and function. cambridge.orgcambridge.org

In vitro studies have established that L-arginine is a requirement for the maximal proliferation of rodent T-lymphocytes in response to mitogens. cambridge.org This foundational research is supported by numerous in vivo animal studies demonstrating that dietary L-arginine supplementation enhances immune function across various models of immunological challenges. cambridge.orgcambridge.org For instance, a deficiency of arginine in mice has been shown to impair the development of B lymphocytes, another key component of the adaptive immune system. cambridge.org In agricultural models, supplementing the diet of pregnant sows and neonatal pigs with arginine enhanced their immune status, leading to reduced morbidity and mortality from infectious pathogens. cambridge.orgcambridge.org

L-arginine's influence on T-cells is closely linked to cellular metabolism. Upon activation, T-cells avidly take up L-arginine, where it is primarily catabolized by the mitochondrial enzyme Arginase-II. nih.gov Dynamic metabolome and proteome profiling of activated human primary T-cells revealed that increasing the availability of L-arginine induces significant metabolic changes. nih.gov Specifically, it promotes a shift from glycolysis toward oxidative phosphorylation for energy production. nih.gov This metabolic reprogramming is associated with the generation of central memory-like T-cells, which are characterized by a higher capacity for survival. nih.gov In a murine model, these T-cells with elevated intracellular L-arginine levels demonstrated enhanced anti-tumor activity. nih.gov

Furthermore, L-arginine is known to modulate the mechanistic target of the rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of T-cell metabolism and differentiation. mdpi.com By influencing mTORC1 activity, L-arginine can guide the differentiation of CD4+ T-cells into various subtypes, including pro-inflammatory Th1 and Th17 cells, as well as regulatory T-cells (Tregs) that are crucial for maintaining immune homeostasis. mdpi.com

Table 2: Summary of L-Arginine's Effects on T-Cell Function and Immune Response in Animal Models

| Model/System | Research Finding | Outcome |

| Rodent T-lymphocytes (in vitro) | Required for maximal proliferation in response to mitogens. cambridge.org | Essential for T-cell activation. |

| Mouse Models | Arginine deficiency impairs B lymphocyte development. cambridge.org | Crucial for lymphocyte maturation. |

| Pig Models | Dietary supplementation enhanced immune status in sows and neonates. cambridge.orgcambridge.org | Reduced morbidity and mortality from infections. cambridge.orgcambridge.org |

| Human T-cells (ex vivo) | Elevating L-arginine shifts metabolism from glycolysis to oxidative phosphorylation. nih.gov | Promotes generation of central memory-like T-cells with higher survival. nih.gov |

| Murine Tumor Model | T-cells with increased L-arginine showed enhanced anti-tumor activity. nih.gov | Improved immune surveillance against cancer. |

| Murine Inflammation Model | L-arginine modulates the mTOR signaling pathway in CD4+ T-cells. mdpi.com | Influences differentiation of T-cell subtypes, affecting immune homeostasis. mdpi.com |

Investigations into Neural Stem Cell Activation and Neurogenesis in Murine Models

Recent investigations using murine models have uncovered a pivotal role for L-arginine homeostasis in regulating the behavior of adult neural stem cells (NSCs) and the process of neurogenesis, particularly within the hippocampus. embopress.orgnih.gov The key regulator identified in this process is Arginase-II (Arg-II), a mitochondrial enzyme that breaks down L-arginine. embopress.orgembopress.org

Studies utilizing adult mice genetically deficient in Arg-II have provided significant insights. These mice exhibit elevated intracellular levels of L-arginine within the brain. embopress.orgembopress.org At a young adult age (e.g., 2 months), this surplus of L-arginine leads to an overactivation of the NSC pool. embopress.orgembopress.org While seemingly beneficial, this premature activation results in an accelerated depletion of the NSC reserve over time. embopress.orgnih.gov Consequently, by mature adult age (e.g., 6 months), these Arg-II deficient mice show a marked decrease in hippocampal neurogenesis. embopress.org

The mechanism underlying this phenomenon appears to be metabolic. The elevated L-arginine levels in the absence of Arg-II activity induce a distinct metabolic shift within the NSCs. embopress.orgnih.gov Specifically, there is a switch from a reliance on glycolysis to an increase in oxidative phosphorylation (OXPHOS) for energy. embopress.orgembopress.org This metabolic reprogramming is believed to be caused by the impaired attachment of the glycolytic enzyme hexokinase-I to the mitochondria. embopress.orgnih.gov

Crucially, researchers were able to demonstrate a causal link between this metabolic shift and the observed effects on neurogenesis. When Arg-II deficient mice were treated with a selective inhibitor of OXPHOS, the overactivation of NSCs was ameliorated, and the abnormal neurogenesis was restored. embopress.orgembopress.org These findings strongly suggest that the intracellular concentration of L-arginine, as modulated by Arg-II, directly influences the metabolic fitness of NSCs, which is essential for maintaining a balanced and sustained rate of neurogenesis throughout adult life. embopress.orgnih.gov

Another line of research has explored the potential of agmatine (B1664431), a metabolite formed from L-arginine through the action of arginine decarboxylase (ADC). In a mouse model of spinal cord injury, neural stem cells engineered to overexpress human ADC showed improved functional recovery. mdpi.com Previous work had indicated that agmatine can enhance the neurogenesis of adult NSCs, suggesting another pathway through which L-arginine metabolism can influence neural cell generation and repair. mdpi.com

Table 3: Impact of Altered L-Arginine Homeostasis on Neural Stem Cells in Murine Models

| Model | Key Alteration | Observation in Young Adults (2 months) | Observation in Mature Adults (6 months) | Underlying Mechanism |

| Arginase-II (Arg-II) Knockout Mice | Elevated intracellular L-arginine levels in the brain. embopress.orgembopress.org | NSC overactivation. embopress.orgembopress.org | NSC pool depletion and decreased neurogenesis. embopress.org | Metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS). embopress.orgnih.govembopress.org |

| Arginase-II (Arg-II) Knockout Mice + OXPHOS Inhibitor | Elevated L-arginine + Blocked OXPHOS. embopress.orgembopress.org | Amelioration of NSC overactivation. embopress.orgembopress.org | Restoration of normal neurogenesis. embopress.orgembopress.org | Reversal of the detrimental metabolic shift. embopress.orgembopress.org |

| Spinal Cord Injury Mouse Model + ADC-overexpressing NSCs | Increased agmatine production from L-arginine at the injury site. mdpi.com | Not applicable | Improved functional recovery. mdpi.com | Enhanced neurogenesis and neuroprotection. mdpi.com |

Analysis of Organ-Specific Biochemical Changes and Metabolic Flux (e.g., Kidney, Liver)

The metabolism of L-arginine is highly compartmentalized, with the liver and kidneys playing distinct and crucial roles that dictate its systemic availability and fate. nih.gov Preclinical studies have illuminated the intricate interplay between these organs in maintaining arginine homeostasis.

The liver is the primary site of the urea cycle and expresses high levels of Arginase-I, which catabolizes arginine. embopress.org This extensive first-pass metabolism in the liver significantly limits the systemic availability of orally ingested L-arginine. lsu.edu In contrast, L-citrulline, a precursor to arginine, largely bypasses hepatic metabolism. nih.gov

The kidneys are central to the de novo synthesis of arginine from circulating citrulline. nih.govmdpi.com The proximal tubule cells of the kidney take up citrulline from the blood and convert it back into arginine, which is then released into systemic circulation for use by other tissues. mdpi.com This intestinal-renal axis is a key mechanism for providing a steady supply of arginine to the periphery while avoiding the high catabolic activity of the liver. mdpi.com The rate of this renal arginine synthesis is limited by the plasma concentration of citrulline. mdpi.com In cases of renal dysfunction, plasma citrulline levels can become elevated as its primary site of clearance is impaired. mdpi.com

Metabolic flux studies analyzing arteriovenous differences across organs have provided further details. During fasting states, the kidney, along with the liver, is known to release glucose and amino acids. nih.gov The kidney is also unique in its uptake of citrate (B86180). nih.gov Following feeding, there is an increase in renal glucose release. nih.gov This highlights the kidney's active role in systemic nutrient and metabolite exchange.

The liver's role extends to the metabolism of amino acids released from muscle, particularly under catabolic conditions. mdpi.com It utilizes amino acids for gluconeogenesis and urea synthesis. mdpi.com The malate component of this compound is also relevant to organ-specific metabolism, as malate is an important intermediate in the tricarboxylic acid (TCA) cycle, a fundamental energy-producing pathway in both the liver and kidney. pnas.org Furthermore, fumarate (B1241708), which is structurally related to malate, is released from the urea cycle and can be converted to malate and then oxaloacetate, a starting point for gluconeogenesis. mdpi.com This links the urea cycle directly to glucose production in the liver. mdpi.com

Chronic oral supplementation with L-arginine has been shown to induce broader changes in the plasma amino acid profile beyond just L-arginine itself, indicating a systemic "domino effect" on the metabolism of other amino acids. nih.gov

Table 4: Organ-Specific Roles in L-Arginine and L-Citrulline Metabolism

| Organ | Primary Function Related to Arginine/Citrulline | Key Enzymes | Metabolic Outcome |

| Liver | Catabolism of arginine via the urea cycle. embopress.orgnih.gov | Arginase-I (high expression). embopress.org | High first-pass extraction and clearance of dietary arginine. lsu.edu |

| Metabolism of various amino acids for gluconeogenesis. mdpi.com | Enzymes of the TCA and urea cycles. | Production of glucose and urea. mdpi.com | |

| Kidney | De novo synthesis of arginine from citrulline. nih.govmdpi.com | Argininosuccinate (B1211890) synthetase (ASS), Argininosuccinate lyase (ASL). mdpi.com | Releases newly synthesized arginine into systemic circulation. mdpi.com |

| Active role in glucose and amino acid release. nih.gov | Gluconeogenic enzymes. | Contributes to systemic glucose homeostasis. nih.gov | |

| Small Intestine | Synthesis and release of citrulline from precursors (e.g., glutamine). mdpi.com | Ornithine trans-carbamylase (OTC). | Provides citrulline to the kidneys for arginine synthesis (Intestinal-Renal Axis). mdpi.com |

Pharmacokinetics and Metabolic Disposition Studies in Preclinical Models

Absorption and Bioavailability in Animal Models

The bioavailability of the L-arginine component of the salt is significantly influenced by extensive first-pass metabolism. Preclinical research in various animal models, including rats and pigs, has established that a substantial portion of orally administered L-arginine is catabolized in the intestines and liver before it can reach systemic circulation. mdpi.com Specifically, arginase enzymes present in enterocytes and hepatocytes rapidly degrade L-arginine. nih.govfrontiersin.org A study in mice quantified this effect, demonstrating that supplemental L-arginine undergoes a splanchnic first-pass metabolism of approximately 70%, meaning only about 30% of the ingested dose enters the peripheral circulation. nih.gov

In contrast, the L-malate component is understood to be rapidly absorbed and utilized. Studies in rat models of hemorrhagic shock demonstrated that infused malate (B86768) disappears quickly from the blood, with a half-life between 30 and 60 minutes, indicating rapid metabolism and uptake by tissues. nih.gov